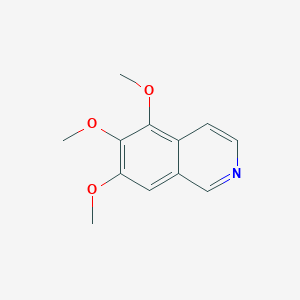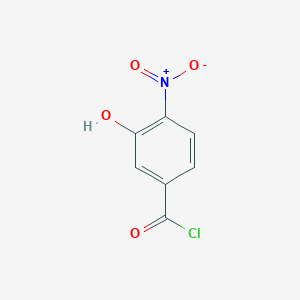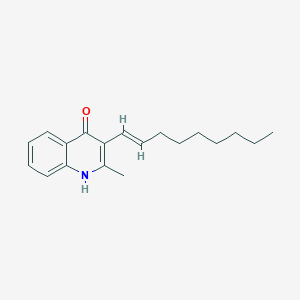
5,6,7-Trimethoxyisoquinoline
Overview
Description
5,6,7-Trimethoxyisoquinoline: is an organic compound belonging to the isoquinoline family Isoquinolines are aromatic heterocyclic compounds that consist of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7-trimethoxyisoquinoline typically involves the metalation of isoquinoline derivatives. One common method is the metalation of this compound with TMPMgCl∙LiCl (1.5 equivalents) at room temperature for 4 hours, followed by reaction with aromatic aldehydes . This method allows for the regioselective introduction of functional groups at specific positions on the isoquinoline ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar metalation techniques. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, time, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5,6,7-Trimethoxyisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the isoquinoline ring to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like n-butyllithium and dimethyl carbonate are employed for substitution reactions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 5,6,7-Trimethoxyisoquinoline is used as a building block in the synthesis of complex organic molecules
Biology and Medicine: The compound has shown potential as an anticancer agent and tubulin polymerization inhibitor . It exhibits cytotoxic activity against various cancer cell lines and can induce cell cycle arrest and apoptosis. Additionally, it has been studied for its antioxidant properties and enzyme inhibition activities .
Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and agrochemicals. Its derivatives are explored for their potential as therapeutic agents and bioactive compounds.
Mechanism of Action
Mechanism of Action: 5,6,7-Trimethoxyisoquinoline exerts its effects primarily through the inhibition of tubulin polymerization. This action disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and induction of apoptosis in cancer cells . The compound interacts with the binding site of tubulin, preventing the formation of microtubules necessary for cell division.
Molecular Targets and Pathways: The primary molecular target of this compound is tubulin. By binding to tubulin, the compound interferes with microtubule assembly, affecting essential cellular processes such as mitosis, cell motion, and intracellular transport.
Comparison with Similar Compounds
5,6,7,8-Tetrahydroisoquinoline: A derivative with a reduced isoquinoline ring, used in the synthesis of various heterocyclic compounds.
8-Bromo-5,6,7-trimethoxyisoquinoline: A brominated derivative used in metalation reactions to form other substituted isoquinolines.
Uniqueness: 5,6,7-Trimethoxyisoquinoline is unique due to the presence of three methoxy groups, which confer distinct chemical properties and reactivity. Its ability to undergo regioselective metalation and its potential as a tubulin polymerization inhibitor make it a valuable compound in both synthetic chemistry and medicinal research.
Properties
IUPAC Name |
5,6,7-trimethoxyisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-14-10-6-8-7-13-5-4-9(8)11(15-2)12(10)16-3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJOVFSDPNFRGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C=CN=CC2=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![(2S)-3-(1H-indol-3-yl)-2-[(3-nitro-2-pyridinyl)amino]propanoic acid](/img/structure/B3132505.png)


